photophysical characteristics of 3-bromo-8-chloro-4H-quinolizin-4-one
photophysical characteristics of 3-bromo-8-chloro-4H-quinolizin-4-one
An In-depth Technical Guide to the Photophysical Characteristics of 3-bromo-8-chloro-4H-quinolizin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the anticipated . While direct experimental data for this specific derivative is not extensively published, this document synthesizes information from studies on the parent 4H-quinolizin-4-one scaffold and related substituted analogues to project its absorption, emission, quantum yield, and fluorescence lifetime properties. Furthermore, this guide details the rigorous experimental protocols necessary for the empirical determination and validation of these characteristics, offering researchers a robust framework for their own investigations. The influence of the bromo and chloro substituents is discussed in the context of their known electronic and heavy-atom effects on molecular photophysics.
Introduction to the 4H-Quinolizin-4-one Scaffold
The 4H-quinolizin-4-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The rigid, planar structure of the quinolizinone ring system often imparts favorable fluorescent properties, making these compounds attractive candidates for development as fluorescent probes, chemosensors, and organic light-emitting diode (OLED) materials.[3][4]
The subject of this guide, 3-bromo-8-chloro-4H-quinolizin-4-one, is a derivative featuring halogen substitutions at the 3 and 8 positions. These substitutions are expected to modulate the electronic and photophysical properties of the parent molecule, influencing its absorption and emission spectra, as well as the efficiencies of radiative and non-radiative decay pathways. Understanding these characteristics is crucial for harnessing the full potential of this molecule in various applications.
Synthesis of Substituted 4H-Quinolizin-4-ones
The synthesis of the 4H-quinolizin-4-one scaffold can be achieved through various strategies, often involving intramolecular cyclization or multi-component reactions.[5][6] A common approach involves the reaction of a substituted pyridine with an appropriate coupling partner, followed by a cyclization step to form the fused ring system.[7][8] One-pot methodologies are particularly attractive for their efficiency and ability to generate diverse derivatives.[7][8]
A plausible synthetic approach to 3-bromo-8-chloro-4H-quinolizin-4-one would likely involve the use of appropriately substituted pyridine and acrylate precursors. The specific placement of the bromo and chloro groups would be dictated by the starting materials.
Caption: Workflow for determining relative fluorescence quantum yield.
Time-Resolved Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range. [9]
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Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics. [10]2. Data Acquisition:
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Excite the sample with the pulsed laser at a low repetition rate to allow for the full decay of the fluorescence between pulses.
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Collect the emitted photons and record their arrival times relative to the excitation pulse.
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Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. [10]This accounts for the temporal spread of the instrument itself.
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Data Analysis:
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The fluorescence decay data is fitted to a sum of exponential functions.
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The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution analysis is required to extract the true fluorescence lifetime(s).
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Caption: Simplified schematic of a TCSPC experimental setup.
Influence of Bromo and Chloro Substituents
The presence of bromine and chlorine atoms at the 3 and 8 positions is expected to have a significant impact on the photophysical properties of the 4H-quinolizin-4-one core.
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Inductive Effects: Both bromine and chlorine are electron-withdrawing groups, which can influence the energy levels of the molecular orbitals involved in absorption and emission, potentially leading to shifts in the spectra.
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Heavy-Atom Effect: Bromine, in particular, is a heavy atom that can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This provides a non-radiative decay pathway that competes with fluorescence, which would be expected to result in a lower fluorescence quantum yield and a shorter fluorescence lifetime compared to the non-halogenated parent compound.
Potential Applications
Based on the projected photophysical properties, 3-bromo-8-chloro-4H-quinolizin-4-one and related derivatives could be valuable in several fields:
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Fluorescent Probes: If the compound exhibits sensitivity to its local environment (e.g., polarity, pH, metal ions), it could be developed into a fluorescent sensor. [4]* Bioimaging: Bright, photostable derivatives could be used as fluorophores for cellular imaging.
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Materials Science: The solid-state fluorescence properties of quinolizinone derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [3]
Conclusion
While specific experimental data on 3-bromo-8-chloro-4H-quinolizin-4-one is limited, a comprehensive understanding of its photophysical characteristics can be extrapolated from the broader family of 4H-quinolizin-4-one derivatives. This guide provides a theoretical framework for its expected absorption, emission, quantum yield, and lifetime, alongside detailed, field-proven protocols for their empirical determination. The insights into the influence of the halogen substituents and the potential applications underscore the importance of a thorough photophysical characterization for unlocking the full potential of this and related compounds in scientific research and development.
References
Sources
- 1. journals.uob.edu.ly [journals.uob.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. repositorio.uam.es [repositorio.uam.es]
